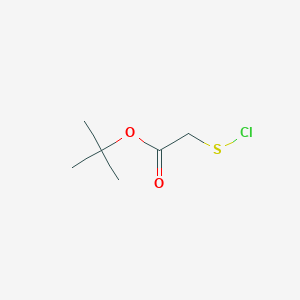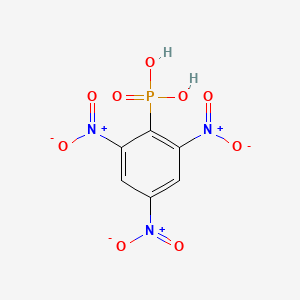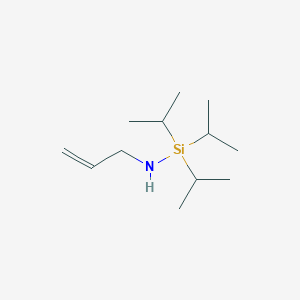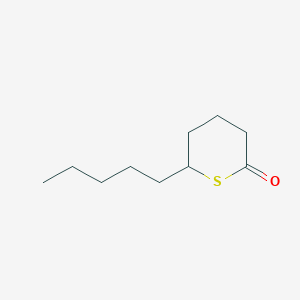![molecular formula C9H18O2S2Si B12565809 {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane CAS No. 182417-47-6](/img/structure/B12565809.png)
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a dithiolane ring and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane typically involves the reaction of disodium alk-1-ene-1,1-dithiolate with 1,2-dichloroalkanes. This reaction is carried out in a one-pot mode, often in the presence of a solvent such as dimethylformamide (DMF) or water. The reaction conditions include refluxing the mixture with vigorous stirring for several hours to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysts such as triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) can enhance the efficiency of the reaction. Additionally, environmentally friendly methods that avoid toxic solvents and catalysts are being developed to improve the sustainability of the production process .
化学反応の分析
Types of Reactions
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, sodium borohydride (NaBH₄).
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in the formation of various organosilicon compounds .
科学的研究の応用
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
作用機序
The mechanism of action of {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane involves its interaction with molecular targets through its dithiolane ring and trimethylsilyl group. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its functional groups .
類似化合物との比較
Similar Compounds
1,3-Dithiolanes: Compounds with a similar dithiolane ring structure but different substituents.
1,3-Dithianes: Analogous compounds with a six-membered ring containing two sulfur atoms.
1,3-Dithietanes: Compounds with a four-membered ring containing two sulfur atoms
Uniqueness
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane is unique due to the presence of both a dithiolane ring and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
CAS番号 |
182417-47-6 |
|---|---|
分子式 |
C9H18O2S2Si |
分子量 |
250.5 g/mol |
IUPAC名 |
2-(1,3-dithiolan-2-ylidene)ethoxymethoxy-trimethylsilane |
InChI |
InChI=1S/C9H18O2S2Si/c1-14(2,3)11-8-10-5-4-9-12-6-7-13-9/h4H,5-8H2,1-3H3 |
InChIキー |
QDACRICCZKMHTA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCOCC=C1SCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)







![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)

